molecular formula C10H12N2O B1363735 1-Phenyl-tetrahydro-2(1H)-pyrimidinone CAS No. 56535-85-4

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Cat. No. B1363735
CAS RN: 56535-85-4
M. Wt: 176.21 g/mol
InChI Key: UMIOVNLOMRBFII-UHFFFAOYSA-N
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Description

1-Phenyl-tetrahydro-2(1H)-pyrimidinone (THP) is a heterocyclic compound that has been widely studied for its potential applications in medicine, biochemistry and physiology. THP is a derivative of pyrimidine and is an important intermediate in the synthesis of various pharmaceuticals. It has been used as a starting material for the synthesis of many compounds, including anesthetics, analgesics, anticonvulsants, antihistamines, and antineoplastic agents. THP has also been used in the synthesis of a variety of other compounds, including organometallic compounds, heterocyclic compounds, and polymers.

Scientific Research Applications

Synthesis and Chemical Properties

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been explored for its potential in various synthetic chemical applications. For instance, its synthesis and utilization as a core structure in the creation of 1-alkyl-5-phenyl-4(1H)pyrimidinones have been documented. These compounds are synthesized using condensation methods involving β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides and methyl or ethyl amine, indicating a pathway for creating various derivatives of pyrimidinone (Beck & Gajewski, 1976).

Ring Transformation Reactions

1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been utilized in ring transformation reactions with active methylene compounds, leading to the formation of various pyridine derivatives. These reactions indicate the compound's versatility in creating complex molecular structures with potential for diverse applications (Katoh, Omote, & Kashima, 1984).

Biological Applications

The compound's derivatives have shown potential in biological applications. For example, studies have been conducted on 1,6-dihydropyrimidine derivatives, synthesized from 1-Phenyl-tetrahydro-2(1H)-pyrimidinone, to assess their antifungal activity and develop potential antimicrobials. These studies provide insights into the compound's utility in medicinal chemistry and drug development (Rami, Patel, Patel, & Parmar, 2013).

Structural Studies

In structural chemistry, 1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been used in the synthesis of complex structures like 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. The studies of these compounds contribute to the understanding of molecular interactions and the development of new materials (Qu, Pan, & Hu, 2007).

properties

IUPAC Name

1-phenyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOVNLOMRBFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363884
Record name 1-Phenyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

CAS RN

56535-85-4
Record name 1-Phenyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 g (16.5 mM) of N1 -phenylpropane-1,3-diamine are dissolved in 56.5 ml of anhydrous tetrahydrofuran. A mixture of 3.8 g (23.3 mM) of carbonyldiimidazole in 115 ml of anhydrous tetrahydrofuran is poured into the solution, and the mixture is left at room temperature overnight. The mixture is concentrated, taken up in ethyl acetate, washed with normal HCl and dried over MgSO4 to yield 2 g of a white solid that melts at 210°-211° C. and corresponds to the expected product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two

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